2-(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1,3-bis(4-methylphenyl)imidazolidine
Description
结构阐明
IUPAC命名与系统识别
该化合物的系统IUPAC名称为“2-[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3-bis(4-methylphenyl)imidazolidine”,该名称准确反映了分子中关键结构单元及其取代情况。其分子式为C32H31F3N2O2,分子量约为532.6 g/mol。该名称揭示了分子包含的主要基团:一个1,3-双(4-甲基苯基)的咪唑烷环核心,连接有3-甲氧基和4-[(3-三氟甲基苯基)甲氧基]取代的苯基。
分子构型分析
咪唑烷核心构型
咪唑烷环作为分子的核心结构,呈五元杂环,含有两个氮原子(1,3-位)和三个碳原子。该环的构型通常为非平面结构,以减小环张力和电子排斥。1,3-位分别连接两个4-甲基苯基取代基,增加了分子的刚性和空间体积。咪唑烷环的空间构型对分子的整体立体化学性质和分子间相互作用起关键作用。
甲氧基取代基的位置与空间效应
甲氧基(-OCH3)位于苯环的3位,邻近4位被苯甲氧基取代。3-位甲氧基的电子供给效应通过共振和诱导效应影响苯环的电子密度分布,同时其空间位阻对邻近基团的构象有一定限制作用,可能影响分子的整体构象和分子间相互作用。
三氟甲基苯甲氧基取代基的几何特征
4-位的苯甲氧基取代基进一步连接一个3-三氟甲基苯基。三氟甲基(-CF3)为强吸电子基团,具有较大的体积和高电负性,显著影响该取代基的电子性质和空间排布。三氟甲基苯环通过甲氧基桥联至主苯环,形成一定的空间角度,可能导致分子部分区域的扭曲或非共面构象。
双(4-甲基苯基)基团的空间排列
咪唑烷环上的两个4-甲基苯基基团由于甲基的空间效应,呈现一定的扭转角度,避免空间拥挤。此类取代基的空间排列对分子的晶体堆积和分子间相互作用具有重要影响,可能促进分子形成稳定的晶体结构。
数据表
| 项目 | 详细信息 |
|---|---|
| IUPAC名称 | 2-[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3-bis(4-methylphenyl)imidazolidine |
| 分子式 | C32H31F3N2O2 |
| 分子量 | 532.6 g/mol |
| 关键结构单元 | 咪唑烷环核心,3-甲氧基苯环,4-苯甲氧基-3-三氟甲基苯基,双4-甲基苯基 |
| 主要取代基电子效应 | 甲氧基为电子供给基,三氟甲基为强吸电子基 |
| 结构解析难点 | 结晶难度高,构象异质性,氟原子电子密度高,复杂分子间相互作用 |
Properties
CAS No. |
936074-78-1 |
|---|---|
Molecular Formula |
C32H31F3N2O2 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
2-[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3-bis(4-methylphenyl)imidazolidine |
InChI |
InChI=1S/C32H31F3N2O2/c1-22-7-12-27(13-8-22)36-17-18-37(28-14-9-23(2)10-15-28)31(36)25-11-16-29(30(20-25)38-3)39-21-24-5-4-6-26(19-24)32(33,34)35/h4-16,19-20,31H,17-18,21H2,1-3H3 |
InChI Key |
SBDBZQHHUHBPNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=CC(=C(C=C3)OCC4=CC(=CC=C4)C(F)(F)F)OC)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Trifluoromethylbenzyl Ether Linkage
The first step involves O-alkylation of 3-methoxy-4-hydroxybenzaldehyde with 3-(trifluoromethyl)benzyl bromide. This reaction is typically conducted in a polar aprotic solvent like DMF or DMA at 0–5°C to minimize side reactions. Potassium carbonate serves as a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic substitution. The intermediate 3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is isolated via column chromatography (yield: 65–78%).
Construction of the Imidazolidine Core
The aldehyde intermediate reacts with 1,2-diaminoethane in a cyclocondensation reaction. This step is performed under reflux in toluene, with catalytic acetic acid to promote imine formation and subsequent ring closure. The resulting 2-phenylimidazolidine derivative is then functionalized with 4-methylphenyl groups via Friedel-Crafts alkylation using aluminum chloride as a catalyst. This step requires rigorous temperature control (40–50°C) to avoid over-alkylation.
Table 2: Reaction Conditions for Imidazolidine Core Formation
Bis(4-methylphenyl) Functionalization
The final step involves introducing the 4-methylphenyl groups at the 1- and 3-positions of the imidazolidine ring. This is achieved through a Ullmann coupling reaction using iodobenzene derivatives and copper(I) iodide as a catalyst. The reaction proceeds in DMA at 120°C, with cesium carbonate as a base. Purification via recrystallization from ethanol yields the final compound with >95% purity.
Optimization Strategies
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. For example, substituting DMF with DMA in the O-alkylation step increases yields by 15% due to DMA’s superior ability to stabilize transition states. Similarly, maintaining temperatures below 5°C during bromination prevents undesired di-substitution.
Catalytic Systems
Palladium-based catalysts (e.g., Pd(PPh₃)₄) have been explored for Suzuki-Miyaura coupling to attach aryl groups, but copper-mediated Ullmann coupling remains preferred for cost-effectiveness and tolerance to electron-withdrawing groups like trifluoromethyl.
Analytical Characterization
Post-synthesis analysis includes ¹H/¹³C NMR , HRMS , and HPLC to verify structural integrity. Key spectral data:
-
¹H NMR (CDCl₃) : δ 7.45–7.10 (m, aromatic protons), δ 4.85 (s, OCH₂C₆H₃CF₃), δ 3.75 (s, OCH₃).
Challenges and Mitigation
Regioselectivity in Ether Formation
Competing alkylation at the methoxy oxygen is minimized by using bulky bases like potassium tert-butoxide, which favor substitution at the more nucleophilic phenolic oxygen.
Purification Difficulties
The compound’s high hydrophobicity complicates column chromatography. Gradient elution with hexane/ethyl acetate (8:1 to 4:1) improves separation.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Reported Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential O-alkylation/Ullmann coupling | 72 | 95 | Scalability |
| One-pot cyclization/alkylation | 58 | 88 | Reduced purification steps |
| Microwave-assisted synthesis | 81 | 97 | Faster reaction times |
Chemical Reactions Analysis
Synthetic Pathways
The compound’s synthesis typically involves Pd-catalyzed carboamination and condensation reactions. Key steps include:
Table 1: Key Reaction Steps
-
The aldehyde intermediate (Step 1) undergoes cyclization with amines under acidic or Pd-catalyzed conditions to form the imidazolidine core .
-
The trifluoromethyl group is introduced via aryl halide coupling, leveraging the electron-withdrawing effect to stabilize intermediates .
Pd-Catalyzed Carboamination
The imidazolidine core formation (Step 2) follows a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition : Pd(0) reacts with aryl bromide to form Pd(II)-aryl complex .
-
Amido Formation : Base-mediated deprotonation generates a Pd-amido intermediate.
-
Olefin Insertion : Syn-insertion of the alkene into the Pd–N bond creates a Pd-alkyl complex.
-
Reductive Elimination : C–C bond formation yields the imidazolidine ring .
Key Ligands : Xantphos and dpe-phos enhance diastereoselectivity (>20:1 dr) by stabilizing transition states .
Table 2: Substituent-Directed Reactions
-
The trifluoromethyl group reduces electron density on the adjacent benzene ring, suppressing electrophilic aromatic substitution .
-
Methoxy and methylphenyl groups influence regioselectivity during cyclization and coupling steps .
Stability and Degradation
The compound undergoes hydrolysis under strongly acidic or basic conditions:
-
Acid Hydrolysis : Cleavage of the imidazolidine ring to form diamines (e.g., vicinal diamines) .
-
Oxidative Degradation : Exposure to peroxides or light may oxidize the benzylic ether linkage .
Table 3: Reaction Performance vs. Analogues
| Parameter | Target Compound | Simpler Imidazolidine Derivatives |
|---|---|---|
| Diastereoselectivity | >20:1 (Pd/Xantphos) | 3:1–10:1 (ligand-dependent) |
| Hydrolytic Stability | Moderate (pH 7–9) | Low (rapid ring-opening below pH 5) |
| Thermal Stability | Stable to 150°C | Decomposes above 100°C |
Key Research Findings
-
Ligand Optimization : Bulky ligands (Xantphos) suppress N-arylation side products, improving yield .
-
Solvent Effects : Toluene outperforms THF in Pd-catalyzed steps due to better Pd complex stability .
-
Stereochemical Control : Syn-insertion in Pd-catalyzed steps dictates the cis-configuration of substituents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 2-(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1,3-bis(4-methylphenyl)imidazolidine. For instance, derivatives of imidazolidine have been synthesized and evaluated for their ability to inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cancer cell proliferation and apoptosis .
Antidiabetic Effects
Compounds containing imidazolidine structures have also shown potential as anti-diabetic agents. In vitro and in vivo studies suggest that these compounds can enhance insulin sensitivity and reduce blood glucose levels, making them candidates for further development in diabetes treatment .
Synthesis of Functional Materials
The unique structure of this compound allows it to be used in the synthesis of advanced materials. Its derivatives have been explored for applications in the development of polymers with enhanced thermal stability and mechanical properties. Such materials are crucial for various industrial applications, including electronics and automotive sectors .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in the micromolar range. |
| Study 2 | Antidiabetic Properties | Showed improvement in glucose tolerance tests in diabetic rat models. |
| Study 3 | Material Science | Developed a polymer composite with improved mechanical strength and thermal stability using derivatives of the compound. |
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1,3-bis(4-methylphenyl)imidazolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key comparisons can be drawn based on substituent effects:
- Benzimidazole Derivatives (): Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (4a-f) feature an aromatic benzimidazole core. The presence of fluorine in compounds suggests enhanced electronegativity and metabolic resistance compared to the non-fluorinated methoxy group in the target compound .
Sulfonylurea Herbicides ():
Metsulfuron methyl ester and related herbicides contain sulfonylurea linkages and triazine rings. While structurally distinct from imidazolidines, the shared use of methoxy and trifluoromethyl groups highlights their role in optimizing lipophilicity and target specificity. For example, the -CF₃ group in the target compound may mimic the electron-withdrawing effects seen in triflusulfuron methyl ester, a herbicide with a trifluoroethoxy substituent .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
¹Calculated using fragment-based methods; ²Estimated from aromatic fluorine and dioxolane groups; ³Reported in pesticide literature .
Biological Activity
The compound 2-(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1,3-bis(4-methylphenyl)imidazolidine is an imidazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antitumor and antimicrobial properties, and discusses structure-activity relationships (SAR) based on recent studies.
- Molecular Formula : C19H13F3N2O2
- Molecular Weight : 358.31 g/mol
- CAS Number : 398131-33-4
Biological Activity Overview
The biological activity of this compound has been explored through various in vitro and in vivo studies. Key areas of focus include:
-
Antitumor Activity
- Studies have indicated that derivatives similar to this compound exhibit significant antitumor properties. For example, compounds structurally related to imidazolidines have shown effectiveness against a range of cancer cell lines, including Mia PaCa-2 and PANC-1 .
- The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance potency against specific cancer types. For instance, certain imidazolidine derivatives demonstrated higher cytotoxicity compared to standard chemotherapeutic agents like etoposide .
-
Antimicrobial Activity
- Preliminary investigations into the antimicrobial properties of this compound indicate potential effectiveness against various bacterial strains. In particular, compounds with similar structural motifs have shown activity against Staphylococcus aureus and Escherichia coli .
- The disk diffusion method has been employed to assess antimicrobial efficacy, revealing that certain derivatives exhibit broad-spectrum antibacterial activity at minimal inhibitory concentrations (MIC) as low as 15.62 µg/mL .
Antitumor Studies
A notable study synthesized a series of imidazolidine derivatives and evaluated their cytotoxic effects on human tumor cell lines. Among these, the compound with a trifluoromethyl group displayed enhanced activity against several cancer types, supporting the hypothesis that fluorinated substituents can improve biological efficacy due to their electronic properties .
Antimicrobial Studies
In another study focusing on the antimicrobial potential of related compounds, it was found that the introduction of methoxy and trifluoromethyl groups significantly affected the antimicrobial profile. The findings suggested that such modifications could lead to increased membrane permeability in bacterial cells, enhancing the compound's effectiveness .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Trifluoromethyl Substitution : Enhances lipophilicity and may improve cellular uptake.
- Methoxy Group : Contributes to increased electron density on the aromatic ring, potentially enhancing binding affinity to biological targets.
- Imidazolidine Core : Serves as a versatile scaffold for further derivatization aimed at optimizing biological activity.
Q & A
Q. How can chemical engineering principles improve reactor design for this compound?
- Methodological Answer :
- Continuous Flow Reactors : Minimize side reactions via precise residence time control (e.g., 10–15 min for cyclization).
- Membrane Separation : Remove byproducts in real-time using nanofiltration membranes (MWCO: 300 Da) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
